Purity and QC Documentation: 97–98% with NMR/HPLC/GC vs. 95% for Monomethyl Analog
5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride is commercially available at 97% purity from Bidepharm (with batch-specific NMR, HPLC, and GC certificates of analysis) and at 98% purity from Leyan . By contrast, the structurally closest analog, 5-(3-methyl-5-isoxazolyl)-2-furansulfonyl chloride (CAS 1060817-75-5), is typically offered at 95% purity without specified QC documentation . This represents a 2–3 percentage point purity advantage for the dimethyl derivative, which is meaningful for reaction stoichiometry calculations and minimizing purification burdens in multi-step synthetic sequences.
| Evidence Dimension | Commercial purity grade and QC documentation |
|---|---|
| Target Compound Data | 97% (Bidepharm, with NMR/HPLC/GC COA); 98% (Leyan) |
| Comparator Or Baseline | 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride (CAS 1060817-75-5): 95% purity (CymitQuimica, no specified QC documentation) |
| Quantified Difference | +2 to +3 percentage points absolute purity; presence of multi-technique QC documentation (NMR, HPLC, GC) vs. unspecified QC |
| Conditions | Commercial vendor specifications; comparison based on publicly listed purity values as of 2026 |
Why This Matters
Higher purity with documented QC reduces the risk of side reactions from impurities and provides traceability for GLP-compliant research, directly impacting procurement decisions for building-block sourcing.
